tert-Butyl 3-amino-4-hydroxybenzoate

Description

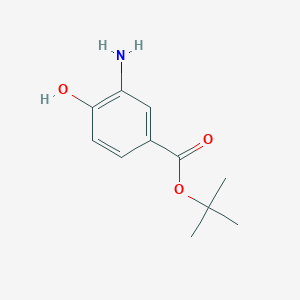

tert-Butyl 3-amino-4-hydroxybenzoate is a benzoic acid derivative characterized by a tert-butyl ester group, an amino (-NH₂) substituent at the 3-position, and a hydroxyl (-OH) group at the 4-position of the aromatic ring. This compound is of interest in pharmaceutical and chemical research due to its structural features, which influence solubility, stability, and biological interactions. Its synthesis typically involves esterification of 3-amino-4-hydroxybenzoic acid with tert-butyl reagents, as inferred from analogous synthetic routes for methyl esters described in the literature .

Properties

IUPAC Name |

tert-butyl 3-amino-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBULOEBRPFAHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001196296 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273939-23-4 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273939-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-hydroxybenzoate typically involves the esterification of 3-amino-4-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The amino group can be reduced to an amine under reducing conditions.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Formation of tert-Butyl 3-amino-4-oxobenzoate.

Reduction: Formation of tert-Butyl 3-amino-4-aminobenzoate.

Substitution: Formation of various substituted benzoates depending on the substituent used.

Scientific Research Applications

tert-Butyl 3-amino-4-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare tert-butyl 3-amino-4-hydroxybenzoate with analogous benzoate esters and related derivatives in terms of physicochemical properties, biological activity, and spectroscopic characteristics.

Physicochemical Properties

Key properties such as logP (partition coefficient) and solubility are critical determinants of bioavailability and activity.

| Compound | logP (Experimental/Calculated) | Solubility (mg/mL) | Key Structural Features |

|---|---|---|---|

| This compound | ~3.5 (estimated) | Low (aqueous) | tert-butyl ester, -NH₂, -OH |

| Methyl 3-amino-4-hydroxybenzoate | ~2.0 (literature reference) | Moderate | Methyl ester, -NH₂, -OH |

| Ethyl 3-amino-4-hydroxybenzoate | ~2.5 (estimated) | Moderate | Ethyl ester, -NH₂, -OH |

| BHA (tert-butyl-4-hydroxyanisole) | ~3.8 (experimental) | Very low | tert-butyl, -OCH₃ (methoxy group) |

- Hydrophobicity : The tert-butyl group in the target compound increases logP compared to methyl or ethyl esters, aligning with trends observed in BHA (a structurally distinct tert-butyl-containing antioxidant) . This elevated logP may enhance blood-brain barrier penetration, relevant for CNS-targeted applications like anticonvulsant activity .

- Solubility : Lower aqueous solubility compared to methyl/ethyl esters could limit formulation options but may improve lipid bilayer interactions.

Spectroscopic Characteristics

NMR and UV-Vis data are critical for structural elucidation:

| Compound | ¹H-NMR (Key Signals) | ¹³C-NMR (Key Signals) | UV-Vis (λmax, nm) |

|---|---|---|---|

| This compound | δ 1.4 ppm (s, 9H, tert-butyl), δ 6.5–7.5 (aromatic) | δ 80–85 (tert-butyl C), δ 165–170 (C=O) | ~280 (aromatic) |

| Methyl 3-amino-4-hydroxybenzoate | δ 3.8 ppm (s, 3H, CH₃), δ 6.5–7.5 (aromatic) | δ 52 (CH₃), δ 165–170 (C=O) | ~275 |

| Isorhamnetin-3-O-glycoside (Reference) | δ 3.0–5.5 (glycoside protons) | δ 60–110 (sugar carbons) | ~350 |

- NMR : The tert-butyl group produces a distinct singlet at δ 1.4 ppm (¹H) and a quaternary carbon signal at δ 80–85 ppm (¹³C), differentiating it from methyl/ethyl esters .

- UV-Vis: The hydroxyl and amino groups contribute to absorption maxima in the 275–280 nm range, typical for aromatic systems with electron-donating substituents .

Biological Activity

tert-Butyl 3-amino-4-hydroxybenzoate (TBAB) is an organic compound with the molecular formula C11H15NO3. It has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities, including anti-inflammatory and antioxidant properties. This article delves into the biological activity of TBAB, highlighting its mechanisms, applications, and relevant research findings.

TBAB is synthesized through the introduction of 3-hydroxylation of 4-aminobenzoic acid (4-ABA) in the metabolic pathway of Corynebacterium glutamicum. This compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in the production of pharmaceuticals and agrochemicals.

The biological activity of TBAB is primarily attributed to its functional groups—specifically, the amino and hydroxy groups. These groups can form hydrogen bonds and electrostatic interactions with various biomolecules, including enzymes and receptors. Such interactions may lead to:

- Inhibition of enzyme activity : TBAB may modulate the activity of specific enzymes involved in metabolic processes.

- Signal transduction modulation : It can affect pathways that regulate cellular responses to external stimuli.

Antioxidant Activity

TBAB has been studied for its antioxidant properties , which are crucial for protecting cells from oxidative stress. Compounds with similar structures have demonstrated significant antioxidant activities in various assays, such as ABTS and FRAP tests. These activities suggest that TBAB could potentially mitigate oxidative damage in biological systems .

Anti-inflammatory Effects

Research indicates that TBAB may possess anti-inflammatory effects. For instance, it has been shown to reduce levels of pro-inflammatory cytokines like TNF-α in cell cultures treated with amyloid beta (Aβ) peptides, which are known to induce inflammation . This property could be beneficial in conditions characterized by chronic inflammation.

Neuroprotective Effects

In studies involving astrocyte cells, TBAB demonstrated a protective effect against Aβ-induced toxicity. When astrocytes were treated with Aβ alongside TBAB, there was a notable improvement in cell viability compared to those treated with Aβ alone. This suggests that TBAB might play a role in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

- Study on Astrocyte Viability : In vitro studies showed that TBAB improved cell viability in astrocytes exposed to Aβ peptides. The treatment resulted in a significant reduction in cell death compared to controls, indicating its protective role against neurotoxicity .

- Cytokine Production : TBAB treatment led to decreased levels of TNF-α in astrocytes activated by Aβ. Although not statistically significant compared to controls, this trend suggests potential anti-inflammatory benefits .

- Oxidative Stress Models : In models of oxidative stress induced by scopolamine, TBAB treatment resulted in reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its antioxidant capacity .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Contains both amino and hydroxy groups | Antioxidant, anti-inflammatory |

| tert-Butyl 4-hydroxybenzoate | Lacks amino group | Primarily antioxidant |

| tert-Butyl 3-amino-2-naphthalenecarboxylate | Naphthalene ring instead of benzene | Different chemical properties |

The unique combination of amino and hydroxy groups in TBAB distinguishes it from similar compounds, enhancing its versatility as a research tool and therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.